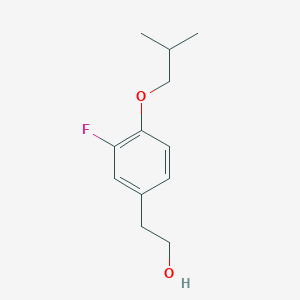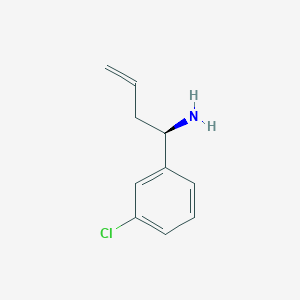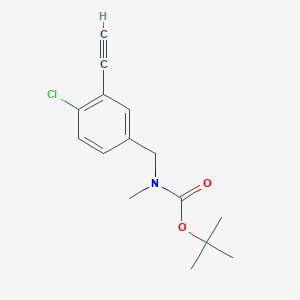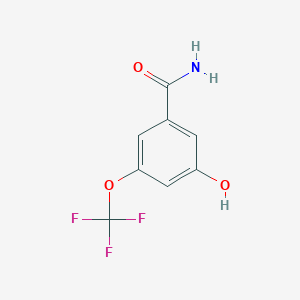
4-(4-Bromo-phenoxy)-pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Bromo-phenoxy)-pyrimidine is an organic compound that features a pyrimidine ring substituted with a 4-bromo-phenoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromo-phenoxy)-pyrimidine typically involves the nucleophilic aromatic substitution reaction. One common method is the reaction of 4-bromo-phenol with 4-chloropyrimidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Bromo-phenoxy)-pyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The phenoxy group can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like DMF or DMSO.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
4-(4-Bromo-phenoxy)-pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting kinases and other enzymes.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-(4-Bromo-phenoxy)-pyrimidine depends on its specific application. In medicinal chemistry, it often acts by inhibiting enzyme activity through binding to the active site or allosteric sites of the target enzyme. The molecular targets and pathways involved vary based on the specific enzyme or protein being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromophenylacetic Acid: An organic compound with a bromine atom in the para position of phenylacetic acid.
4-Bromophenol: A phenol derivative with a bromine atom in the para position.
4-Bromobenzoic Acid: A benzoic acid derivative with a bromine atom in the para position.
Uniqueness
4-(4-Bromo-phenoxy)-pyrimidine is unique due to its combination of a pyrimidine ring and a 4-bromo-phenoxy group, which imparts specific chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of more complex molecules and a useful tool in various research applications.
Propriétés
Formule moléculaire |
C10H7BrN2O |
|---|---|
Poids moléculaire |
251.08 g/mol |
Nom IUPAC |
4-(4-bromophenoxy)pyrimidine |
InChI |
InChI=1S/C10H7BrN2O/c11-8-1-3-9(4-2-8)14-10-5-6-12-7-13-10/h1-7H |
Clé InChI |
FAZPOISMKUAAOS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1OC2=NC=NC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-[4-Hydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12069477.png)
![2-Chloro-1-[5-(difluoromethyl)-1H-pyrrol-3-YL]ethanone](/img/structure/B12069480.png)





